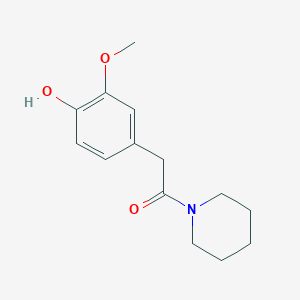
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a phenolic group, a methoxy group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate.
Reduction: The intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks the methoxy group.
2-(3-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks the hydroxy group.
2-(4-Hydroxy-3-methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, combined with the piperidine ring. This combination of functional groups may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
53283-49-1 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-18-13-9-11(5-6-12(13)16)10-14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
YUFLNYZOOWMBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


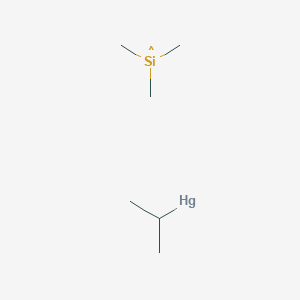
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)

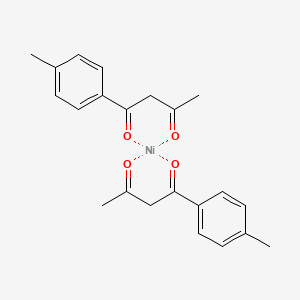
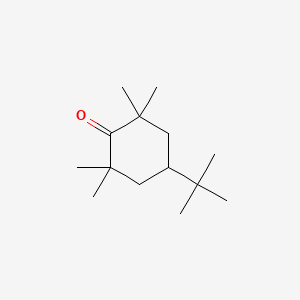
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
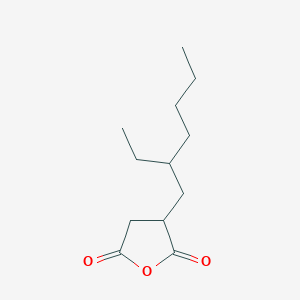
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)


